Intravenous Abuse Liability: Direct Head-to-Head Comparison of Buprenorphine + Naloxone vs. Buprenorphine Monotherapy in Human Laboratory Setting
In a randomized, double-blind, cross-over human laboratory study (n=12 buprenorphine-maintained intravenous heroin users), intravenous buprenorphine + naloxone (4:1 ratio) demonstrated significantly lower abuse potential compared with intravenous buprenorphine monotherapy [1]. The combination was self-administered less frequently (P < 0.0005), produced lower subjective ratings of 'drug liking' and 'desire to take the drug again' (P = 0.0001), and commanded lower hypothetical street value in willingness-to-pay assessments (P < 0.05) [1].
| Evidence Dimension | Intravenous abuse liability (self-administration frequency, subjective liking, willingness to pay) |
|---|---|
| Target Compound Data | Self-administration frequency significantly lower; 'Drug liking' and 'desire to take again' ratings significantly lower (P = 0.0001); Willingness to pay significantly lower (P < 0.05) |
| Comparator Or Baseline | Buprenorphine monotherapy (intravenous administration) |
| Quantified Difference | Self-administration: P < 0.0005; Subjective ratings: P = 0.0001; Willingness to pay: P < 0.05 |
| Conditions | Randomized, double-blind, cross-over study in buprenorphine-maintained intravenous heroin users (n=12) under three sublingual maintenance doses (2 mg, 8 mg, 24 mg) |
Why This Matters
Lower intravenous abuse potential directly supports procurement of the combination over monotherapy in settings where diversion risk mitigation is a regulatory or institutional requirement.
- [1] Comer SD, Sullivan MA, Vosburg SK, Manubay J, Amass L, Cooper ZD, et al. Abuse liability of intravenous buprenorphine/naloxone and buprenorphine alone in buprenorphine-maintained intravenous heroin abusers. Addiction. 2010;105(4):709–718. doi:10.1111/j.1360-0443.2009.02843.x View Source
